N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that integrates a bipyridine moiety with a benzenesulfonamide structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both bipyridine and sulfonamide groups suggests it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps:
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Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the bipyridine core.
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Sulfonamide Formation: : The sulfonamide group is introduced by reacting the bipyridine intermediate with a sulfonyl chloride derivative. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
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Ethoxy and Fluoro Substitution: : The ethoxy and fluoro groups are introduced through nucleophilic substitution reactions. The ethoxy group can be added via an alkylation reaction using ethyl iodide, while the fluorine atom is typically introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthesis. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The bipyridine moiety can undergo oxidation reactions, often forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction of the bipyridine unit can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrobipyridine derivatives.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens, Lewis acids
Major Products
Oxidation: N-oxides of bipyridine
Reduction: Dihydrobipyridine derivatives
Substitution: Nitrated or halogenated bipyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide is used as a ligand in coordination chemistry. Its bipyridine moiety can coordinate with various metal ions, forming complexes that are useful in catalysis and materials science.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the bipyridine unit can interact with biological macromolecules, potentially leading to novel drug candidates.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, affecting enzymatic activities or disrupting metal-dependent biological processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- N-([4,4’-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- N-([3,3’-bipyridin]-2-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the specific positioning of its bipyridine and sulfonamide groups, which may confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to its analogs, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-2-26-18-6-5-16(12-17(18)20)27(24,25)23-13-15-4-3-9-22-19(15)14-7-10-21-11-8-14/h3-12,23H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAQQKVJMOWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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